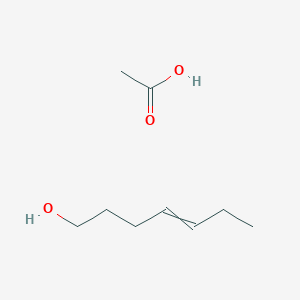
Acetic acid;hept-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;hept-4-en-1-ol is an organic compound that combines the properties of acetic acid and hept-4-en-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Hept-4-en-1-ol is an alcohol with a double bond at the fourth carbon and a hydroxyl group at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-4-en-1-ol can be achieved through esterification, where acetic acid reacts with hept-4-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of hept-4-en-1-ol in the presence of acetic acid. This process can be optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;hept-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in hept-4-en-1-ol can be oxidized to form a carbonyl group.
Reduction: The double bond in hept-4-en-1-ol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group in hept-4-en-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: The oxidation of hept-4-en-1-ol can produce hept-4-en-1-one.
Reduction: The reduction of hept-4-en-1-ol can yield heptanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Acetic acid;hept-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;hept-4-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions, esterification, and hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;hex-4-en-1-ol: Similar structure with a shorter carbon chain.
Acetic acid;oct-4-en-1-ol: Similar structure with a longer carbon chain.
Hept-4-en-1-ol: Lacks the acetic acid moiety.
Uniqueness
Acetic acid;hept-4-en-1-ol is unique due to its specific combination of acetic acid and hept-4-en-1-ol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
Propiedades
Número CAS |
77681-14-2 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
acetic acid;hept-4-en-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h3-4,8H,2,5-7H2,1H3;1H3,(H,3,4) |
Clave InChI |
BLAHQYDWMPDTOB-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
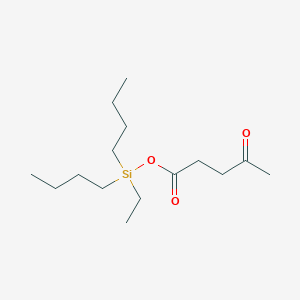
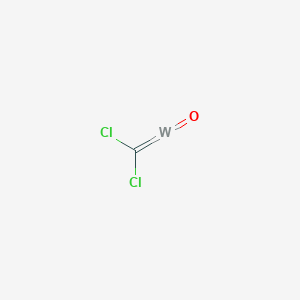

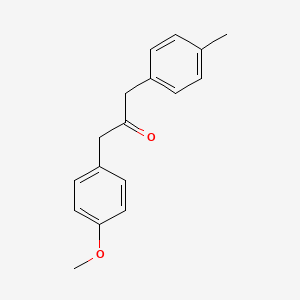
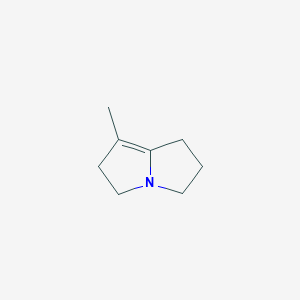
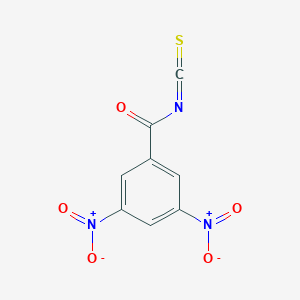
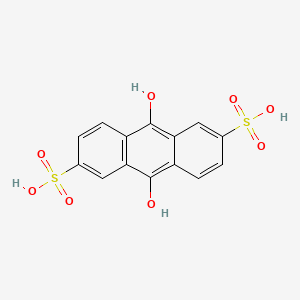

![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)

![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
